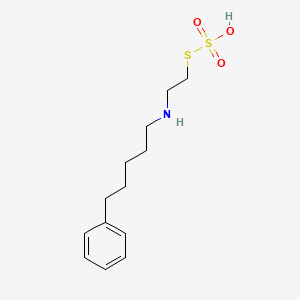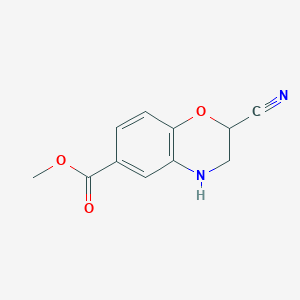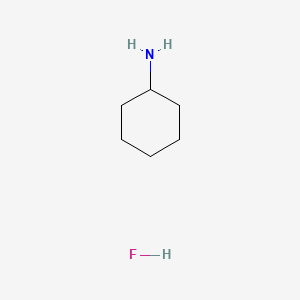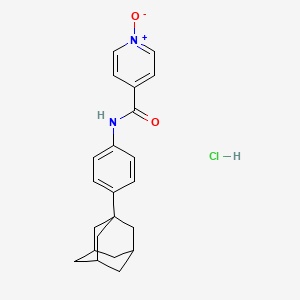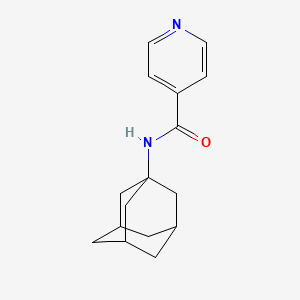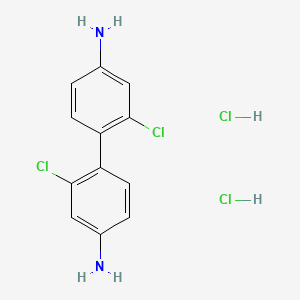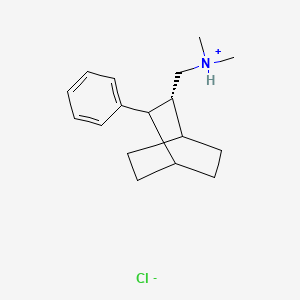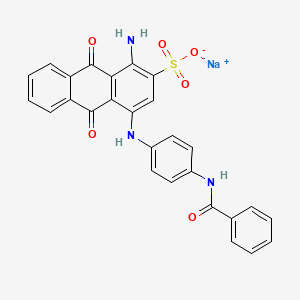
Sodium 1-amino-4-((4-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE is a complex organic compound known for its unique structural properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE typically involves a multi-step process. The initial step often includes the formation of the anthracene core, followed by the introduction of the amino and benzoylamino groups through nucleophilic substitution reactions. The sulfonation of the anthracene ring is achieved using sulfuric acid or its derivatives under controlled conditions to ensure the selective introduction of the sulfonate group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, enzyme inhibition, and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE
- SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE
Uniqueness
Compared to similar compounds, SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
70571-79-8 |
|---|---|
Molecular Formula |
C27H18N3NaO6S |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
sodium;1-amino-4-(4-benzamidoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C27H19N3O6S.Na/c28-24-21(37(34,35)36)14-20(22-23(24)26(32)19-9-5-4-8-18(19)25(22)31)29-16-10-12-17(13-11-16)30-27(33)15-6-2-1-3-7-15;/h1-14,29H,28H2,(H,30,33)(H,34,35,36);/q;+1/p-1 |
InChI Key |
JDIXQZYGGNJCJZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


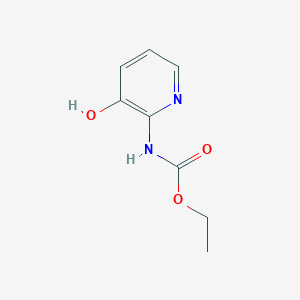
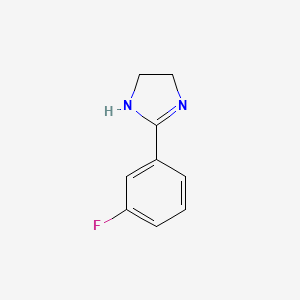

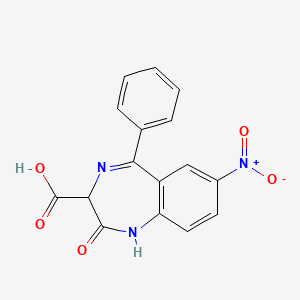

![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
